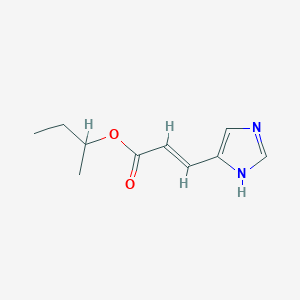
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate: is an organic compound that features a sec-butyl group attached to an acrylate moiety, which is further substituted with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate typically involves the esterification of (E)-3-(1H-imidazol-5-yl)acrylic acid with sec-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The acrylate moiety can undergo polymerization, leading to the formation of materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- sec-Butyl (E)-3-(1H-imidazol-4-yl)acrylate
- tert-Butyl (E)-3-(1H-imidazol-5-yl)acrylate
- sec-Butyl (Z)-3-(1H-imidazol-5-yl)acrylate
Uniqueness
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
butan-2-yl (E)-3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-8(2)14-10(13)5-4-9-6-11-7-12-9/h4-8H,3H2,1-2H3,(H,11,12)/b5-4+ |
Clé InChI |
YLGINHWFYSJLJY-SNAWJCMRSA-N |
SMILES isomérique |
CCC(C)OC(=O)/C=C/C1=CN=CN1 |
SMILES canonique |
CCC(C)OC(=O)C=CC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


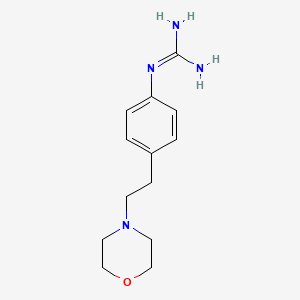
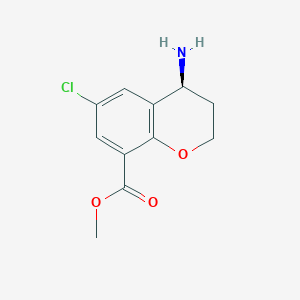
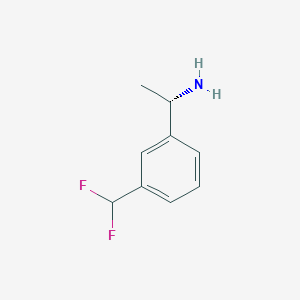

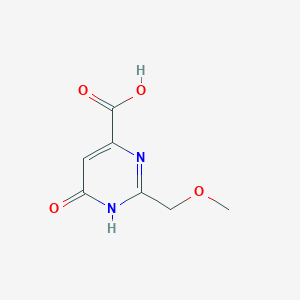
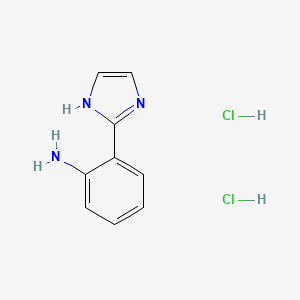

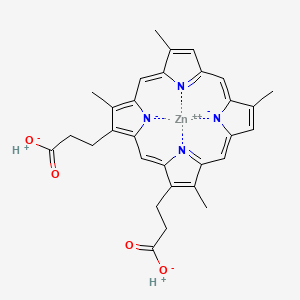
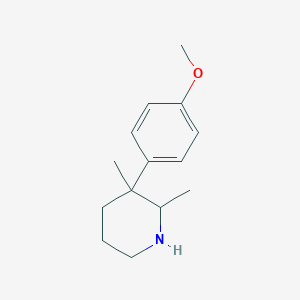

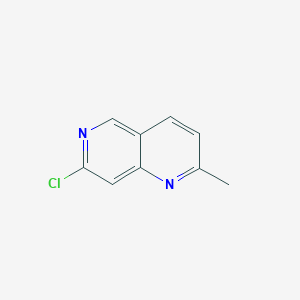
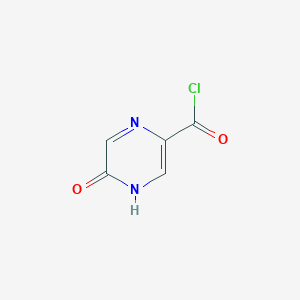

![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
